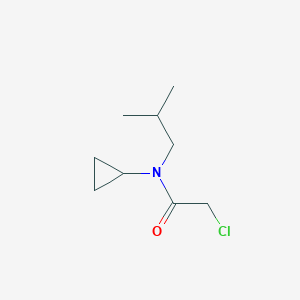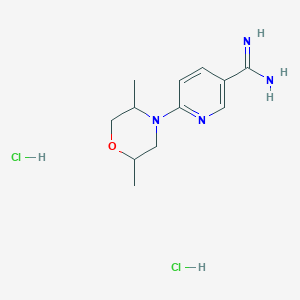![molecular formula C14H14N2O3 B1465289 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide CAS No. 676493-96-2](/img/structure/B1465289.png)
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide
概述
描述
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide (6-HEPN) is a chemical compound that is used in various scientific research applications. It is a derivative of nicotinamide, an important component of the coenzyme nicotinamide adenine dinucleotide (NAD). 6-HEPN has a wide range of biochemical and physiological effects that make it a useful tool for laboratory experiments.
科学研究应用
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of scientific research applications. It has been used in experiments to study the effects of NAD+ on cellular metabolism, as well as to investigate the role of NAD+ in the regulation of gene expression. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been used to study the effects of NAD+ on mitochondrial biogenesis and energy metabolism. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been used to study the effects of NAD+ on cell proliferation, apoptosis, and cell death.
作用机制
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a cofactor for the enzyme nicotinamide adenine dinucleotide (NAD+). NAD+ is an important component of the cellular energy metabolism, and it is involved in a variety of biochemical processes, including the regulation of gene expression, mitochondrial biogenesis, and cell proliferation. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide acts as a substrate for NAD+, and it is involved in the transfer of electrons from NAD+ to other molecules.
Biochemical and Physiological Effects
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to have a wide range of biochemical and physiological effects. It has been shown to increase the activity of the enzyme NAD+ and to increase the levels of NAD+ in cells. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has been shown to increase the activity of NAD+-dependent enzymes, such as NAD+-dependent dehydrogenases and NAD+-dependent oxidoreductases. 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has also been shown to increase the levels of NAD+-dependent metabolites, such as NAD+-dependent fatty acids and NAD+-dependent amino acids.
实验室实验的优点和局限性
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has several advantages for laboratory experiments. It is relatively easy to synthesize and is relatively stable in solution. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide has a wide range of biochemical and physiological effects, making it a useful tool for studying the effects of NAD+ on cellular metabolism. However, there are some limitations to using 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in laboratory experiments. For example, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not readily available in large quantities, and it is relatively expensive to purchase. Additionally, 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide is not as effective as other NAD+ precursors, such as nicotinamide mononucleotide (NMN).
未来方向
There are several possible future directions for research involving 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide. One potential direction is to further investigate the effects of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide on NAD+-dependent enzymes and metabolites. Additionally, further research could be done to determine the optimal concentrations of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide for different laboratory experiments. Additionally, research could be done to develop methods for synthesizing 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide in larger quantities and at lower costs. Finally, research could be done to investigate the potential therapeutic applications of 6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide, such as in the treatment of diseases related to NAD+ metabolism.
属性
IUPAC Name |
6-[4-(2-hydroxyethyl)phenoxy]pyridine-3-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N2O3/c15-14(18)11-3-6-13(16-9-11)19-12-4-1-10(2-5-12)7-8-17/h1-6,9,17H,7-8H2,(H2,15,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OQAZQVPOWODTAC-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1CCO)OC2=NC=C(C=C2)C(=O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
6-[4-(2-Hydroxy-ethyl)-phenoxy]-nicotinamide | |
Synthesis routes and methods I
Procedure details







Synthesis routes and methods II
Procedure details









Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

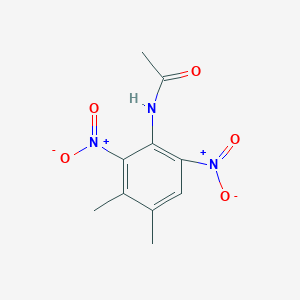


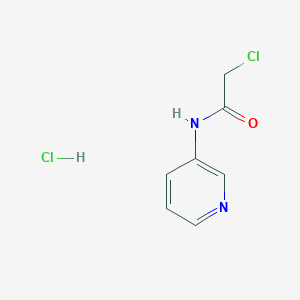
![2-chloro-N-[5-(furan-2-yl)-1,3,4-oxadiazol-2-yl]acetamide](/img/structure/B1465215.png)
![N-methyl-2-{4-[(methylamino)methyl]piperidin-1-yl}acetamide](/img/structure/B1465220.png)
![3-[(5-Chloro-2-methoxyphenyl)methyl]piperidine hydrochloride](/img/structure/B1465222.png)
![2-{[4-Chloro-2-(trifluoromethyl)phenoxy]methyl}tetrahydrofuran](/img/structure/B1465223.png)
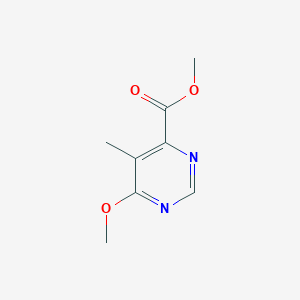
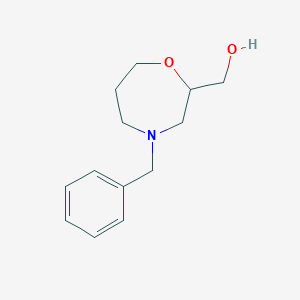
![2-chloro-N-{4-methyl-5-[(4-methylphenyl)methyl]-1,3-thiazol-2-yl}acetamide](/img/structure/B1465226.png)
